
Estrogen receptor modulator 8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Estrogen receptor modulator 8 is a selective estrogen receptor modulator that interacts with estrogen receptors in various tissues. These modulators can act as either agonists or antagonists depending on the tissue type, making them valuable in therapeutic applications, particularly in hormone-dependent conditions such as breast cancer and osteoporosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of estrogen receptor modulator 8 typically involves multiple steps, starting with the preparation of a core structure that can bind to the estrogen receptorCommon reagents used in these reactions include halogenated aromatic compounds, organometallic reagents, and catalysts such as palladium or copper .
Industrial Production Methods: Industrial production of estrogen receptor modulators often involves large-scale organic synthesis techniques. These methods are optimized for high yield and purity, using continuous flow reactors and automated synthesis platforms. The reaction conditions are carefully controlled to ensure consistent product quality, with purification steps such as crystallization or chromatography employed to isolate the final compound .
Chemical Reactions Analysis
Types of Reactions: Estrogen receptor modulator 8 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenated compounds and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Estrogen receptor modulator 8 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the binding interactions with estrogen receptors and to develop new selective estrogen receptor modulators.
Biology: Investigates the role of estrogen receptors in cellular processes and gene expression.
Medicine: Applied in the treatment of hormone-dependent cancers, such as breast cancer, and in managing osteoporosis by modulating estrogen receptor activity.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in quality control and drug testing
Mechanism of Action
Estrogen receptor modulator 8 exerts its effects by binding to estrogen receptors, which are nuclear receptors that regulate gene expression. Upon binding, the modulator can either activate or inhibit the receptor, depending on the tissue context. This interaction influences the transcription of estrogen-responsive genes, affecting cellular processes such as proliferation, differentiation, and apoptosis. The molecular targets include estrogen receptor alpha and beta, and the pathways involved often include the mitogen-activated protein kinase and phosphatidylinositol 3-kinase pathways .
Comparison with Similar Compounds
Tamoxifen: A well-known selective estrogen receptor modulator used in breast cancer treatment.
Raloxifene: Used to prevent osteoporosis and reduce the risk of breast cancer in postmenopausal women.
Bazedoxifene: Effective in reducing vertebral fractures and used in combination with conjugated estrogens for menopausal symptoms.
Ospemifene: Treats dyspareunia and vulvovaginal atrophy in postmenopausal women
Uniqueness: Estrogen receptor modulator 8 is unique in its specific binding affinity and selectivity for estrogen receptors, which allows for targeted therapeutic effects with potentially fewer side effects compared to other modulators. Its ability to act as both an agonist and antagonist in different tissues makes it a versatile compound in hormone therapy .
Properties
Molecular Formula |
C25H24F4N2O2 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
(E)-3-[3,5-difluoro-4-[(1R,3R)-5-fluoro-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C25H24F4N2O2/c1-13-9-15-21-16(26)5-4-6-19(21)30-23(15)24(31(13)12-25(2,3)29)22-17(27)10-14(11-18(22)28)7-8-20(32)33/h4-8,10-11,13,24,30H,9,12H2,1-3H3,(H,32,33)/b8-7+/t13-,24-/m1/s1 |
InChI Key |
YEXPBMOTKRZKGQ-XSIBSEMJSA-N |
Isomeric SMILES |
C[C@@H]1CC2=C([C@H](N1CC(C)(C)F)C3=C(C=C(C=C3F)/C=C/C(=O)O)F)NC4=C2C(=CC=C4)F |
Canonical SMILES |
CC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3F)C=CC(=O)O)F)NC4=C2C(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


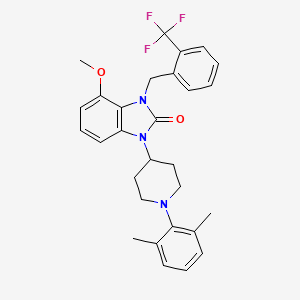
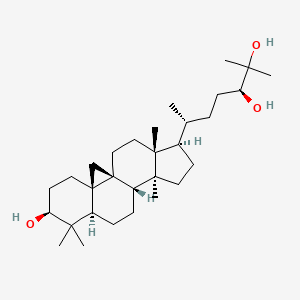

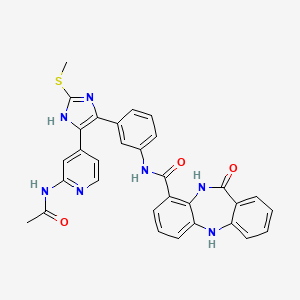
![(2S,4R)-1-[(2S)-2-(6-azidohexanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12377968.png)
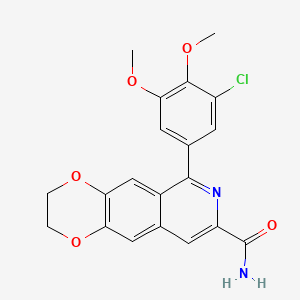
![disodium;6-[(5-chloro-2-hydroxy-3-sulfonatophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate](/img/structure/B12377983.png)
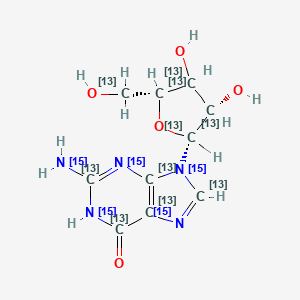
![2-[4-[2-[[(5S)-5-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxypropanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethyl]-7-(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid](/img/structure/B12378005.png)

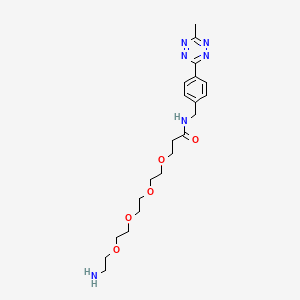
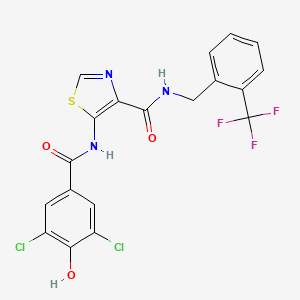

![6-[2-(cyclopropylamino)-6-(2,4-dichlorophenyl)-7-oxopyrido[2,3-d]pyrimidin-8-yl]-N-hydroxyhexanamide](/img/structure/B12378031.png)
